molecular formula C18H23N5O3 B11229626 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11229626
M. Wt: 357.4 g/mol
InChI Key: MQSKIMKWGLKUQW-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group at position 1 and a 2-morpholinoethyl group at the carboxamide nitrogen.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N5O3/c24-16-11-13(18(25)19-5-6-22-7-9-26-10-8-22)12-23(16)17-14-3-1-2-4-15(14)20-21-17/h1-4,13H,5-12H2,(H,19,25)(H,20,21)

InChI Key

MQSKIMKWGLKUQW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indazole ring is replaced by the morpholine.

    Formation of the Pyrrolidinecarboxamide Group: The pyrrolidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds. The carboxamide group is typically introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in biological assays to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
1-(1H-Indazol-3-yl)-N-(2-Morpholinoethyl)-5-Oxo-3-Pyrrolidinecarboxamide Pyrrolidinecarboxamide Indazol-3-yl, 2-Morpholinoethyl ~400–450* High solubility, moderate lipophilicity
1-(1H-Indazol-3-yl)-5-Oxo-N-Phenylpyrrolidine-3-Carboxamide (Y042-6392) Pyrrolidinecarboxamide Indazol-3-yl, Phenyl ~350–380 Lower solubility, higher lipophilicity (cLogP ~3–4)
1-(3-Methoxyphenyl)-N-(1-Naphthyl)-5-Oxo-3-Pyrrolidinecarboxamide Pyrrolidinecarboxamide 3-Methoxyphenyl, 1-Naphthyl 360.41 High lipophilicity (cLogP ~4–5), bulky substituent

*Estimated based on structural similarity.

Pharmacokinetic and Pharmacodynamic Implications

  • Morpholinoethyl vs. However, the phenyl group in Y042-6392 may confer stronger hydrophobic interactions with target proteins, increasing binding affinity in non-polar active sites .
  • Naphthyl Substituent ( Compound): The 1-naphthyl group introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility. The 3-methoxyphenyl substituent may enhance electron-donating effects, altering binding kinetics .

Biological Activity

1-(1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound characterized by its unique structure, which includes an indazole moiety, a morpholino group, and a pyrrolidinecarboxamide. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer and kinase inhibition.

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 286.33 g/mol. The presence of the indazole and pyrrolidine structures is believed to contribute significantly to its biological activity.

This compound has been shown to interact with various biological targets, primarily kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. The compound's structure allows it to inhibit specific kinases, including:

  • Glycogen Synthase Kinase 3 (GSK-3)
  • Janus Kinases (JAK)
  • Rho Kinase (ROCK)

These interactions suggest that this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:

  • Antitumor Activity : The compound has demonstrated efficacy in inhibiting tumor cell growth in vitro.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the uniqueness of this compound in terms of its biological activity:

Compound NameStructure FeaturesBiological ActivityUniqueness
5-Oxo-3-pyrrolidinecarboxamideContains a pyrrolidine ringAntitumor activityLacks bromine substituent
6-BromoindazoleBrominated indazoleAntimicrobial propertiesSimple structure without additional functional groups
N-(2-morpholinoethyl)-4-aminoquinazolineMorpholino group presentAnticancer activityDifferent core structure (quinazoline)

The combination of an indazole ring with a morpholino group and a pyrrolidine carboxamide enhances the pharmacological profile and specificity against biological targets.

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. For instance, studies have shown that modifications to the morpholino group can significantly enhance the inhibitory potency against specific kinases, suggesting a promising avenue for drug development.

Example Case Study:

A study published in Journal of Medicinal Chemistry evaluated several derivatives of indazole-based compounds for their kinase inhibition properties. The results indicated that certain modifications led to increased selectivity and potency against GSK-3, making these derivatives potential candidates for further development as anticancer agents.

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